5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime
CAS No.:
Cat. No.: VC15634427
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | (NE)-N-[(5-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H13N3O/c1-3-4-11-7(2)8(5-9-11)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6+ |
| Standard InChI Key | YEZAFKAJKMZCIF-UXBLZVDNSA-N |
| Isomeric SMILES | CCCN1C(=C(C=N1)/C=N/O)C |
| Canonical SMILES | CCCN1C(=C(C=N1)C=NO)C |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition and Nomenclature
The IUPAC name for this compound is 5-methyl-1-propylpyrazole-4-carbaldehyde oxime, reflecting its pyrazole backbone with substituents at positions 1, 4, and 5. The oxime functional group () arises from the condensation of the aldehyde with hydroxylamine . Key identifiers include:
The compound’s planar pyrazole ring and anti-periplanar oxime configuration have been confirmed via X-ray crystallography .
Spectroscopic and Computational Data
Experimental and computed properties provide insights into its behavior:
The anti configuration of the oxime group dominates in crystalline states, as evidenced by NOESY experiments and crystallographic data .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically involves two stages:
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Formation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde:
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Oxime Formation:
Example Reaction:
Industrial-Scale Optimization
Advanced techniques improve yield and purity:
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Continuous Flow Reactors: Enhance mixing and heat transfer during oxime formation.
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes .
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Chromatographic Purification: Silica gel chromatography achieves >98% purity .
Structural and Reactivity Insights
Crystallographic Analysis
X-ray studies reveal:
Key Reactivity Patterns
The oxime group participates in:
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Cycloadditions: Intramolecular nitrile oxide cycloaddition (INOC) forms pyrazolo-oxazole systems .
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Beckmann Rearrangement: Converts oximes to nitriles using acetic anhydride .
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Schiff Base Formation: Reacts with amines to generate imines for metal coordination complexes .
Applications in Heterocyclic Chemistry and Drug Development
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antimicrobial Agents: Pyrazolo-oxazoles exhibit activity against Staphylococcus aureus .
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Analgesics: Schiff base derivatives show COX-2 inhibition in preclinical models .
Agrochemical Uses
Functionalization yields:
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Herbicides: Nitrile derivatives disrupt plant cell mitosis.
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Insect Growth Regulators: Oxime ethers interfere with chitin synthesis .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 5-Methyl-1-propylpyrazole-4-carbonitrile | Nitrile instead of oxime group | |
| 3,5-Dimethyl-1-propylpyrazole-4-carbaldehyde | Additional methyl group |
The oxime’s hydrogen-bonding capacity distinguishes its solubility and bioactivity .
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